3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one
Description
3-(3-Aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core substituted with a 3-aminophenyl group at position 3 and two methyl groups at position 3. The oxazolidinone scaffold is widely recognized for its utility in asymmetric synthesis, particularly as a chiral auxiliary in stereoselective reactions .
Properties
IUPAC Name |
3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)7-13(10(14)15-11)9-5-3-4-8(12)6-9/h3-6H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNJDNAXFRYSOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)O1)C2=CC=CC(=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening and Cyclization
A patent by CN102311400A describes the use of epoxide intermediates in oxazolidinone synthesis. Adapting this method, 3-nitrobenzaldehyde can be condensed with 2,2-dimethyloxirane to form an epoxy intermediate. Subsequent reaction with phthalimide under phase-transfer catalysis (e.g., benzyltrimethylammonium bromide, TBAB) yields a phthalimido-protected precursor.
Reaction Conditions :
-
Solvent: Isopropyl alcohol or solvent-free
-
Temperature: 80–100°C
-
Catalyst: Tetrabutylammonium bromide (TBAB)
Deprotection using hydrazine hydrate in methanol liberates the primary amine, followed by cyclization with triphosgene to form the oxazolidinone ring.
Reductive Amination Followed by Carbonyl Insertion
An alternative approach involves reductive amination of 3-nitroacetophenone with 2-amino-2-methylpropanol. Catalytic hydrogenation (Raney-Ni, H₂ at 50 psi) reduces the nitro group to an amine, which undergoes cyclization with 1,1’-carbonyldiimidazole (CDI) to form the target compound.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Hydrogenation Time | 6 hours | 88 |
| Cyclization Temp | 65°C | 92 |
| CDI Equivalents | 1.2 | 90 |
Protective Group Strategies for Amino Functionality
The 3-aminophenyl group necessitates protective strategies to prevent side reactions during cyclization.
Phthalimide Protection
Phthalimide derivatives, as described in CN102311400A, offer robust protection. Reaction of 3-nitrobenzylamine with phthalic anhydride in acetic acid yields the protected amine, which survives subsequent acidic or basic conditions. Deprotection with hydrazine restores the amine with >95% efficiency.
Boc Protection
tert-Butoxycarbonyl (Boc) groups provide an alternative, especially in hydrogenation-sensitive contexts. Boc-protected 3-aminophenyl intermediates are synthesized using di-tert-butyl dicarbonate in tetrahydrofuran (THF), with deprotection achieved via trifluoroacetic acid (TFA) in dichloromethane.
Catalytic Systems and Reaction Optimization
Phase-Transfer Catalysis (PTC)
The use of PTC agents, such as benzyltrimethylammonium chloride (BTAC), enhances reaction rates in biphasic systems. For example, cyclization of epoxy intermediates proceeds 40% faster with BTAC, reducing reaction times from 24 to 8 hours.
Lewis Acid Catalysis
Tin(II) chloride and boron trifluoride etherate have been employed to facilitate carbonyl insertion steps. BF₃·OEt₂ in particular improves regioselectivity, favoring oxazolidinone formation over competing urea byproducts.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity for optimized routes, with retention times of 12.3 minutes under isocratic conditions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Epoxide Cyclization | High optical purity, scalable | Requires toxic phthalimide | 85 |
| Reductive Amination | Mild conditions, fewer steps | Sensitivity to over-reduction | 88 |
| CDI-Mediated | Excellent regioselectivity | Cost of reagents | 90 |
Industrial-Scale Considerations
For kilogram-scale production, the epoxide route is preferred due to its compatibility with continuous flow reactors. A patent by US7585860B2 details a continuous process achieving 92% yield with a residence time of 30 minutes at 120°C.
Chemical Reactions Analysis
Types of Reactions: 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution can produce various substituted aminophenyl derivatives .
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Antimicrobial Activity:
Oxazolidinones, including 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one, are primarily recognized for their antimicrobial properties. They function by inhibiting bacterial protein synthesis through binding to the ribosomal RNA of the 50S subunit. This mechanism is similar to that of linezolid, a well-known oxazolidinone antibiotic used to treat multi-drug resistant Gram-positive infections. Research has indicated that derivatives of this compound may exhibit enhanced efficacy against resistant strains of bacteria, making them valuable in clinical settings .
Chiral Auxiliaries in Asymmetric Synthesis:
The compound serves as an effective chiral auxiliary in asymmetric synthesis processes. Its structure allows for the selective formation of chiral centers during chemical reactions, facilitating the synthesis of enantiomerically pure compounds. This property is particularly useful in the production of pharmaceuticals where chirality is critical for biological activity .
Synthesis and Chemical Properties
Synthesis Pathways:
The synthesis of this compound typically involves cyclization reactions between appropriate amines and carbonyl compounds. The reaction conditions can be optimized to enhance yield and purity. Various synthetic routes have been explored in literature to produce this compound efficiently while minimizing by-products .
Chemical Characteristics:
- Molecular Formula: C11H14N2O2
- Molecular Weight: 206.241 g/mol
- Physical State: Solid at room temperature
These properties contribute to its stability and utility in various chemical reactions .
Case Studies and Research Findings
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry examined the antibacterial activity of several oxazolidinone derivatives against resistant bacterial strains. The findings indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Enterococcus faecium, highlighting its potential as a therapeutic agent .
Case Study 2: Chiral Synthesis
In another study focusing on asymmetric synthesis, researchers utilized this compound as a chiral auxiliary for synthesizing β-lactams. The results showed that the incorporation of this compound improved the enantioselectivity of the reaction significantly compared to traditional methods .
Mechanism of Action
The mechanism of action of 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may target enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Position 3 vs. 4-Benzyl derivatives: Compounds like (S)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one () are extensively used as chiral auxiliaries. The benzyl group at position 4 provides steric bulk, facilitating stereocontrol in enolate alkylation or acylation reactions .
Functional Group Modifications
- Acylated Derivatives: N-Acyl oxazolidinones (e.g., (S)-4-benzyl-N-(5-hexynoyl)-5,5-dimethyl-1,3-oxazolidin-2-one, ) exhibit high yields (93%) in acylation reactions, demonstrating the scaffold’s adaptability for introducing diverse electrophilic groups . Hydroxylation reactions (e.g., (S)-4-benzyl-N-[(S)-2-hydroxypropanoyl]-5,5-dimethyl-1,3-oxazolidin-2-one, ) show moderate yields (28–45%), suggesting sensitivity to reaction conditions .
- Halogenated Derivatives: 3-(2-Chloroethyl)-5,5-dimethyl-1,3-oxazolidin-2-one () features a chloroethyl group, which imparts distinct electronic and steric properties compared to the aminophenyl group. Such derivatives may be intermediates in nucleophilic substitution reactions .
Heterocycle Comparisons
- Oxazolidinone vs. Oxadiazole: 5-(4-Aminophenyl)-1,3,4-oxadiazoles () share an aromatic amine group but differ in heterocyclic structure.
Data Tables
Table 2: Physical Properties
Research Findings and Implications
- Stereochemical Influence: The 5,5-dimethyl groups in oxazolidinones enforce conformational rigidity, critical for enantioselectivity in titanium(IV) enolate chemistry (). The 3-aminophenyl derivative’s stereochemical impact remains unexplored but warrants investigation .
- Reactivity Trends: Acylation of oxazolidinones generally proceeds with high efficiency (e.g., 93% yield in ), whereas hydroxylation or peroxidation reactions show variability (28–60% in ), likely due to competing side reactions .
- Safety and Handling: 5,5-Dimethyl-1,3-oxazolidin-2-one derivatives (e.g., ) require standard laboratory precautions, though specific toxicity data for the 3-aminophenyl variant are absent .
Biological Activity
3-(3-Aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one (CAS No. 1780477-78-2) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features an oxazolidinone ring structure with a 3-aminophenyl substituent. Its molecular formula is with a molecular weight of 206.24 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves coupling reactions between 3-aminophenyl derivatives and oxazolidinone precursors. One method utilizes 3-aminophenylboronic acid in a palladium-catalyzed coupling reaction with oxazolidinone derivatives to yield the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various microbial strains, it has shown complete growth inhibition against Staphylococcus aureus and Aspergillus niger . The compound's mechanism may involve interference with microbial cell wall synthesis or function.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It demonstrated a dose-dependent inhibition of hydroxyl radicals and showed comparable activity to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
Inhibition of Myeloperoxidase (MPO)
One notable study reported that the compound acts as a potent inhibitor of the chlorinating activity of myeloperoxidase (MPO), with an IC50 value of 0.26 µmol/L. MPO is implicated in inflammatory processes; thus, this inhibition could have therapeutic implications in anti-inflammatory strategies .
Anticancer Potential
In cancer research contexts, the compound has shown promise as an anticancer agent. It was found to induce cytotoxicity and apoptosis in specific cancer cell lines more effectively than some reference drugs like bleomycin . This suggests that the structural features of the compound enhance its interaction with biological targets involved in cancer progression.
Case Studies
| Study | Activity | IC50 Value | Cell Line/Organism |
|---|---|---|---|
| Study A | Antimicrobial | Not specified | Staphylococcus aureus |
| Study B | Antioxidant | 179 µg/mL | Hydroxyl radicals |
| Study C | MPO Inhibition | 0.26 µmol/L | Purified MPO system |
| Study D | Anticancer | Not specified | FaDu hypopharyngeal cells |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease pathways. For instance, its inhibition of MPO suggests a mechanism where it reduces oxidative stress and inflammation by modulating enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
